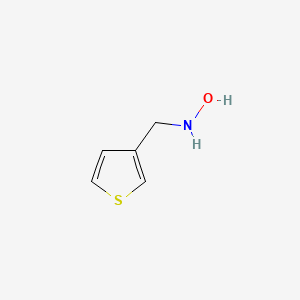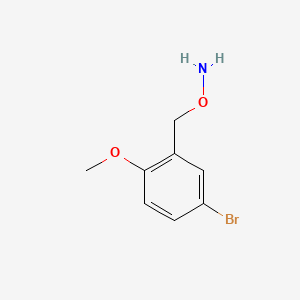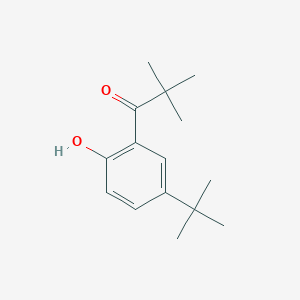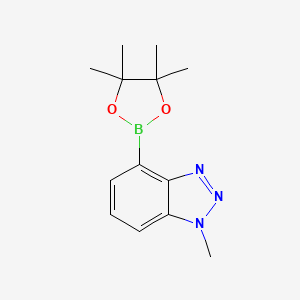
N-Hydroxy-3-thiophenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-thiophenemethanamine is an organic compound with the molecular formula C5H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-thiophenemethanamine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical synthesis has also been explored as a sustainable alternative, providing a more environmentally friendly route to produce this compound .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-thiophenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
N-Hydroxy-3-thiophenemethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-3-thiophenemethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects. For example, its derivatives may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
N-Hydroxy-3-thiophenemethanamine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-carboxylic acid: Known for its applications in organic electronics.
2-Aminothiophene: Utilized in the development of dyes and pigments.
The uniqueness of this compound lies in its N-hydroxy functional group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
148134-24-1 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2 |
InChI Key |
HHKRHJJLCBYPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)


![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)

![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)




![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)


